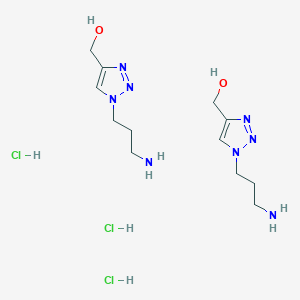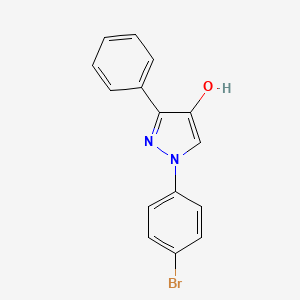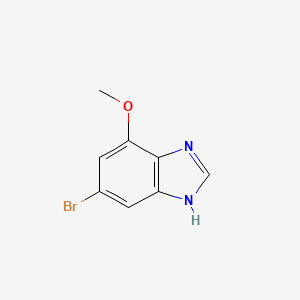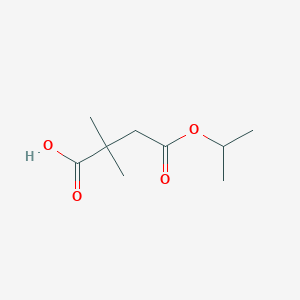
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (1-BFE-4EP) is an organofluorine compound that is used in a variety of scientific research applications. It is a structural analog of the neurotransmitter dopamine, and is used in studies related to receptor binding, neurotransmitter release, and drug metabolism. It has been studied in a variety of biochemical and physiological contexts, and has been found to have potential applications in the study of drug action and metabolism.
Scientific Research Applications
Synthesis and Chemical Applications
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A key intermediate in the manufacture of non-steroidal anti-inflammatory materials, this synthesis method avoids the use of expensive and toxic reagents, presenting a cost-effective approach for large-scale production. The process involves the diazotization of 2-fluoro-4-bromoaniline, leading to potential applications in the synthesis of complex molecules, including piperazine derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Biological and Environmental Impact
DNA Minor Groove Binder Hoechst 33258 and its Analogues : This review highlights the binding specificity of Hoechst 33258, a compound structurally related to piperazine derivatives, to the minor groove of double-stranded B-DNA. The implications for rational drug design and the investigation of molecular basis for DNA sequence recognition are discussed (Issar & Kakkar, 2013).
Fluorescent Chemosensors Based on Piperazine Derivatives : Piperazine derivatives are highlighted for their role in developing chemosensors with high selectivity and sensitivity for detecting various analytes. This underscores the versatility of piperazine-based compounds in chemical sensing technologies, which can be crucial in environmental monitoring and diagnostics (Roy, 2021).
Novel Brominated Flame Retardants : Discusses the occurrence of novel brominated compounds in the environment, highlighting the urgent need for research on their environmental fate, toxicity, and impact on human health. Piperazine derivatives, as part of this chemical class, could potentially contribute to understanding and mitigating the environmental impact of such substances (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFHCBMCFHWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

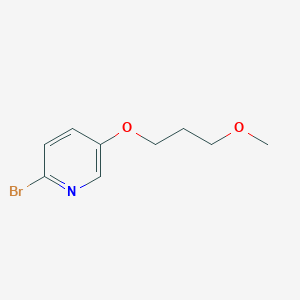

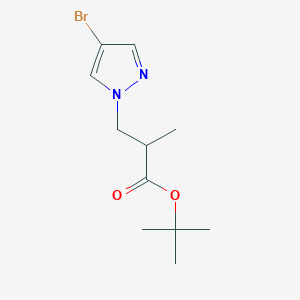

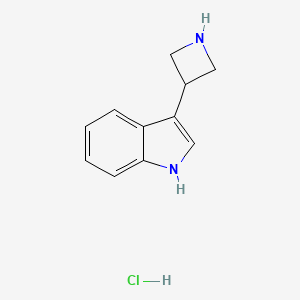
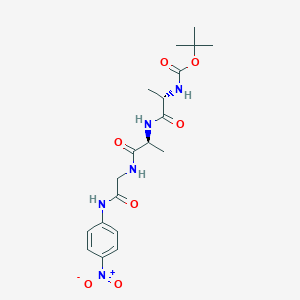
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
